![molecular formula C15H10F3N5O B2364052 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-34-6](/img/structure/B2364052.png)
2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide
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Description
2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a tetrazole derivative and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds with tetrazole functionalities, such as those related to 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide, have been extensively studied for their synthesis and crystal structure. For instance, the synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been characterized by X-ray diffraction, highlighting the importance of intra and intermolecular hydrogen bonds in determining the compound's crystal packing and stability (Vasu et al., 2004).
Dynamic Studies and Rotational Barriers
Dynamic NMR studies on similar compounds, like N,N-dimethyl carbamoyl 5-aryloxytetrazoles, reveal high barriers to rotation about the CN double bond, indicating significant conformational stability. Such studies are crucial for understanding the molecular dynamics and potential bioactive conformations of these compounds (Fahimeh Movahedifar et al., 2017).
Antiproliferative Activities
Research on pyrazole-3-carboxamide derivatives, structurally related to the target compound, has shown potent antiproliferative activity against various human cancer cell lines. This suggests potential applications of 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide in cancer research and therapy, given its structural similarity and the potential for similar bioactive properties (Şeyma Cankara Pirol et al., 2014).
Anion Receptor Chemistry
Studies on macrocyclic triamides as anion receptors, although not directly related, provide insights into the potential for 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide to act as a ligand in receptor-ligand interactions. The ability of compounds to selectively bind anions can be applied in the development of sensors, separation materials, and in understanding biological processes (Kihang Choi & A. Hamilton, 2003).
Luminescent Properties
The luminescent properties of coordination compounds with neodymium and tetrazole-containing carboxylic acid ligands highlight the potential use of similar compounds in the development of new luminescent materials or in studying the electronic structure of luminescent compounds (J. Zou et al., 2014).
properties
IUPAC Name |
2-(4-methylphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c1-8-2-4-9(5-3-8)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPGNEHBKLBHOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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